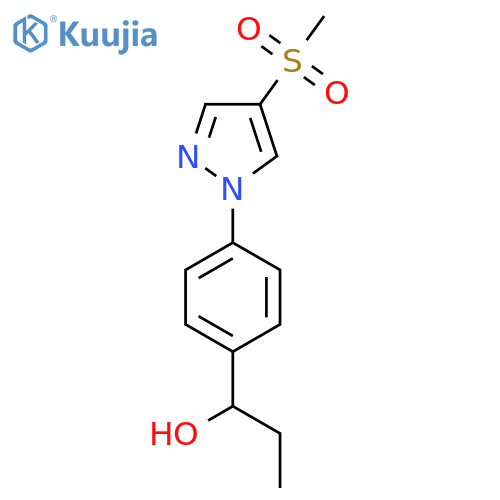Cas no 2137829-62-8 (1-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylpropan-1-ol)

2137829-62-8 structure
商品名:1-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylpropan-1-ol
1-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylpropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylpropan-1-ol
- EN300-1115077
- 1-[4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]propan-1-ol
- 2137829-62-8
-
- インチ: 1S/C13H16N2O3S/c1-3-13(16)10-4-6-11(7-5-10)15-9-12(8-14-15)19(2,17)18/h4-9,13,16H,3H2,1-2H3
- InChIKey: LYVXUYVVDCRAHK-UHFFFAOYSA-N
- ほほえんだ: S(C)(C1C=NN(C=1)C1C=CC(=CC=1)C(CC)O)(=O)=O
計算された属性
- せいみつぶんしりょう: 280.08816355g/mol
- どういたいしつりょう: 280.08816355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 385
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
1-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylpropan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1115077-0.05g |
1-[4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]propan-1-ol |
2137829-62-8 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
| Enamine | EN300-1115077-10.0g |
1-[4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]propan-1-ol |
2137829-62-8 | 10g |
$3131.0 | 2023-06-09 | ||
| Enamine | EN300-1115077-2.5g |
1-[4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]propan-1-ol |
2137829-62-8 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
| Enamine | EN300-1115077-5.0g |
1-[4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]propan-1-ol |
2137829-62-8 | 5g |
$2110.0 | 2023-06-09 | ||
| Enamine | EN300-1115077-0.25g |
1-[4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]propan-1-ol |
2137829-62-8 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
| Enamine | EN300-1115077-1.0g |
1-[4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]propan-1-ol |
2137829-62-8 | 1g |
$728.0 | 2023-06-09 | ||
| Enamine | EN300-1115077-0.5g |
1-[4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]propan-1-ol |
2137829-62-8 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
| Enamine | EN300-1115077-0.1g |
1-[4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]propan-1-ol |
2137829-62-8 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
| Enamine | EN300-1115077-5g |
1-[4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]propan-1-ol |
2137829-62-8 | 95% | 5g |
$2443.0 | 2023-10-27 | |
| Enamine | EN300-1115077-10g |
1-[4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]propan-1-ol |
2137829-62-8 | 95% | 10g |
$3622.0 | 2023-10-27 |
1-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylpropan-1-ol 関連文献
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
2137829-62-8 (1-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylpropan-1-ol) 関連製品
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 42464-96-0(NNMTi)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
